![molecular formula C16H25N3O3 B2971607 N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 571923-73-4](/img/structure/B2971607.png)
N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
“N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the molecular formula C16H25N3O3 and a molecular weight of 307.39 . It contains a cyclopentyl group attached to an acetamide group, which is further connected to a diazaspirodecane ring with a methyl group and two carbonyl groups .
Molecular Structure Analysis
The molecule contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom. The molecule also contains an acetamide group (a carboxylic acid derivative), a cyclopentyl group (a type of cycloalkane), and a methyl group .Scientific Research Applications
Synthesis and Structural Studies
- Research on related gabapentin derivatives has demonstrated the utility of these compounds in developing biologically active molecules through intermolecular Ugi reactions, suggesting potential applications in drug discovery and chemical biology (Amirani Poor et al., 2018).
- Crystallographic studies of cyclohexane-based γ-spirolactams, including analysis of configurations and conformations, highlight the importance of structural determination in understanding the properties and potential applications of complex organic molecules (Krueger et al., 2019).
Biological Activity
- The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety indicate the potential for molecules with complex spirocyclic structures to serve as antimicrobial agents (Darwish et al., 2014).
- Studies on the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system suggest the relevance of acetamide derivatives in pharmacological research, particularly concerning pain management and neuropharmacology (Högestätt et al., 2005).
Chemical Synthesis and Methodology
- The development of synthetic methodologies for the construction of spirocyclic and azaspiro compounds, as seen in the synthesis of bis-spiropyrrolidines and azaspiro[4.5]decane systems, underscores the compound's potential utility in organic synthesis and the design of novel chemical entities with therapeutic relevance (Conde et al., 2015; Martin‐Lopez & Bermejo, 1998).
Conformational Analysis
- The conformational analysis of opioid kappa-receptor agonists, including the study of U69,593, a potent kappa-receptor agonist, reveals the significance of structural and conformational characteristics in the development of drugs targeting specific receptors, providing a framework for understanding how similar compounds could be engineered for specific biological targets (Doi et al., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-6-8-16(9-7-11)14(21)19(15(22)18-16)10-13(20)17-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHLQBCSEIMUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide |
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